N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
This compound features a benzimidazole core linked via a methylene group to an acetamide scaffold. The acetamide nitrogen is substituted with a methyl group and a 4-chlorobenzo[d]thiazol-2-yl moiety.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHGBIVNYQKDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structure and Synthesis
The compound is characterized by the presence of a benzimidazole moiety linked to a thiazole derivative, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that yield various derivatives, enhancing the compound's potential applications in medicinal chemistry.
Research indicates that compounds containing benzimidazole and thiazole structures can exhibit anti-cancer properties through mechanisms such as:
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells, such as HepG2 liver cancer cells. This is mediated by the upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest, which is crucial in halting the proliferation of cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide and its derivatives:
Case Studies
- HepG2 Liver Cancer Cells : A study focusing on the lead compound showed significant cytotoxicity, leading to apoptosis and cell cycle arrest. The molecular docking studies suggested favorable interactions with target enzymes, indicating its potential as a multi-targeted kinase inhibitor .
- Antimicrobial Studies : Additional investigations into thiazole-containing compounds have revealed promising antimicrobial activity against several bacterial strains, suggesting that modifications to the benzimidazole-thiazole framework can enhance efficacy against infections .
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table highlights structural and functional differences between the target compound and its analogues:
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) and aromatic C–Cl stretch (~740 cm⁻¹) align with analogues in and .
- NMR Data: Methylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.0–8.0 ppm) mirror trends in benzimidazole-thioacetamides ().
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Chloro Substituents: Improve membrane permeability and target binding (e.g., 4-chlorophenyl in reduces MIC by 50% vs. non-chlorinated analogues) .
- Heterocyclic Linkages: Thiazole/thiazolidinone () and triazole () moieties enhance bioactivity over simple alkyl chains.
Q & A
Basic: What synthetic strategies are commonly used to prepare N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For example, Claisen-Schmidt condensation between acetylated intermediates and aromatic aldehydes under reflux conditions with catalysts like piperidine ().
- Nucleophilic substitution : Reacting benzimidazole derivatives with halogenated acetamide precursors (e.g., 2-chloroacetamide derivatives) in polar solvents (ethanol, DMF) ().
- One-pot reactions : Used to generate benzimidazole-thiazole hybrids via sequential cyclization and functionalization ( ).
Characterization relies on FT-IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm⁻¹) and NMR for structural confirmation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
